molecular formula C15H10ClFO2 B2905962 (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 946437-37-2

(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B2905962
CAS No.: 946437-37-2
M. Wt: 276.69
InChI Key: UYFBYCDIONYXGW-CMDGGOBGSA-N
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Description

(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chloro and fluoro substituent on one phenyl ring and a hydroxy group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and alternative green solvents can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, chalcones and their derivatives are studied for their potential anti-inflammatory, antioxidant, and anticancer properties. This compound may exhibit similar biological activities and can be used in the development of new therapeutic agents.

Medicine

In medicine, the compound can be explored for its potential use in drug development. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the chloro and fluoro substituents can enhance its binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • (2E)-3-(2-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • (2E)-3-(2-bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

The presence of both chloro and fluoro substituents in (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one makes it unique compared to other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, potentially leading to unique properties and applications.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO2/c16-13-2-1-3-14(17)12(13)8-9-15(19)10-4-6-11(18)7-5-10/h1-9,18H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFBYCDIONYXGW-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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